

Confirming ENU-Induced Mutations: A Comparative Guide to Sanger Sequencing and its Alternatives

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Compound of Interest		
Compound Name:	N-Ethyl-N-nitrosourea	
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For researchers, scientists, and drug development professionals, the accurate confirmation of **N-ethyl-N-nitrosourea** (ENU)-induced mutations is a critical step in forward genetic screens. While Next-Generation Sequencing (NGS) has revolutionized the discovery of these mutations, Sanger sequencing remains the gold standard for their validation due to its high accuracy.[1][2] [3] This guide provides an objective comparison of Sanger sequencing with alternative methods for confirming ENU mutations, supported by experimental data and detailed protocols.

ENU mutagenesis is a powerful tool for inducing random single nucleotide variants (SNVs) in the genome, enabling the discovery of novel gene functions.[4][5] Once a phenotype of interest is identified, the causative mutation must be pinpointed and validated. This is where sequencing technologies play a pivotal role.

Sanger Sequencing: The Gold Standard for Validation

Sanger sequencing, also known as the chain-termination method, has long been the benchmark for DNA sequencing.[1][6] Its continued prevalence for mutation confirmation stems from its high accuracy (over 99.99%) and the relative simplicity of data analysis.[1] It is particularly well-suited for targeted sequencing of specific genomic regions to verify the presence of a suspected mutation identified by other methods, such as NGS.[1][7]

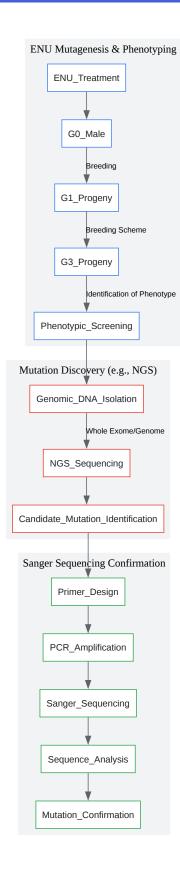




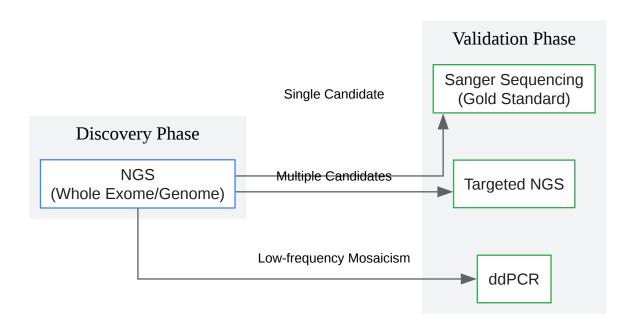


The workflow for confirming an ENU-induced mutation using Sanger sequencing typically involves the following steps:









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